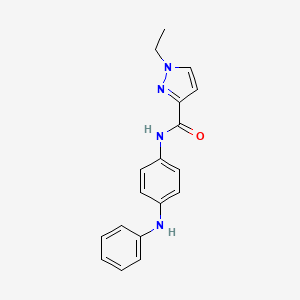

![molecular formula C13H16N2O5S B5500427 oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to “oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid” involves multiple steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is further converted through a series of reactions, demonstrating the complexity and versatility of the synthetic routes employed in accessing this class of compounds (Khalid et al., 2016).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of the targeted compound have been elucidated using X-ray diffraction analysis, revealing the conformational flexibility and the ability of these molecules to form extensive hydrogen bonding networks. Such structural insights are crucial for understanding the reactivity and potential interactions of these compounds in biological systems (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The compound and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the piperidino-oxycarbonyl group is stable to cold acid but can be removed by catalytic hydrogenation, electrolytic reduction, or by zinc dust in aqueous acetic acid, demonstrating the versatile functional group transformations applicable to this class of compounds (Stevenson & Young, 1969).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, are essential for understanding the solid-state behavior of these compounds. Detailed structural analyses have provided insights into the molecular packing and the role of hydrogen bonds in stabilizing the crystal structures of these compounds, which is critical for their potential applications (Mohandas et al., 2014).

Applications De Recherche Scientifique

Novel Mannich Bases and Electrochemical Studies

A study detailed the synthesis of novel Mannich bases bearing pyrazolone moiety, which involved oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives synthesized through the Mannich reaction. These compounds were characterized and analyzed for their electrochemical behavior using polarography and cyclic voltammetry, offering insights into their potential applications in electrochemical devices and sensors. The study highlights the relevance of this compound derivatives in synthesizing new compounds with significant electrochemical properties K. Naik et al., 2013.

Antibacterial Studies

Another research focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing this compound's role in developing compounds with potential antibacterial applications. The study elucidated the structures of these compounds and evaluated their efficacy against various Gram-negative and Gram-positive bacteria, indicating the compound's significance in the field of antibacterial drug development H. Khalid et al., 2016.

Biological Evaluation and Enzyme Inhibition

Further research into 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, derived from this compound, involved their synthesis and evaluation against the butyrylcholinesterase (BChE) enzyme. Molecular docking studies provided insights into the compound's potential as a lead for developing enzyme inhibitors, highlighting its application in designing new therapeutic agents for diseases related to enzyme dysfunction H. Khalid et al., 2016.

Oxidative Metabolites in Plant Biology

In plant biology, studies on oxidative metabolites of indole-3-acetic acid from Arabidopsis thaliana have provided evidence for this compound derivatives' roles in plant growth and development processes. These studies contribute to understanding the metabolic pathways involving this compound and its derivatives in plants, offering insights into plant biology and potential agricultural applications Kenji Kai et al., 2007.

Safety and Hazards

Propriétés

IUPAC Name |

2-oxo-2-(4-piperidin-1-ylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c16-12(13(17)18)14-10-4-6-11(7-5-10)21(19,20)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNUTZFFRSPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)